molecular formula C19H21ClN4O3S2 B2897762 2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-cyclohexylacetamide CAS No. 1111433-97-6

2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-cyclohexylacetamide

Cat. No. B2897762
CAS RN: 1111433-97-6
M. Wt: 452.97
InChI Key: IEWHCCYHIAIPSO-UHFFFAOYSA-N
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Description

The compound “2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-cyclohexylacetamide” is a complex organic molecule. It is a derivative of the pyrimido[1,2-a]benzimidazoles family . These compounds are known for their wide spectrum of biological activity and numerous therapeutic applications in medicine .


Synthesis Analysis

The synthesis of similar compounds involves a heterocyclization reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4-chloro-o-phenylenediamine under basic conditions . Various derivatives can be obtained via treatment with secondary amines .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The molecular formula is C21H19ClN4O4S2, with an average mass of 490.983 Da .

Scientific Research Applications

Synthetic Pathways and Building Blocks

Synthesis of Fused Thiazolo[3,2-a]pyrimidinones

The compound has been utilized as a building block in the synthesis of fused thiazolo[3,2-a]pyrimidinones. These compounds are generated through reactions involving doubly electrophilic building blocks, leading to products with potential biological activities. The synthesis involves the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products with the elimination of by-products like aniline or 2-aminobenzothiazole. This pathway demonstrates the compound's role in generating complex heterocyclic structures, confirmed by analytical and spectral studies, including single-crystal X-ray data (B. Janardhan et al., 2014).

Heterocyclic Synthesis

Cascade Reactions of Thioureido-acetamides

The compound's derivatives have been explored in heterocyclic syntheses through one-pot cascade reactions. These reactions highlight excellent atom economy, leading to the formation of various heterocycles, such as 2-iminothiazoles and thioparabanic acids, in a benign manner. The structures of these products have been elucidated through spectroscopic data and preferred tautomers judged by DFT calculations (J. Schmeyers & G. Kaupp, 2002).

Antimicrobial and Anticancer Activity

Novel Pyrimidinone and Oxazinone Derivatives

Research has focused on the synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from related materials. These compounds have been synthesized as antimicrobial agents, showing promising antibacterial and antifungal activities compared to reference drugs like streptomycin and fusidic acid. The antimicrobial screening indicates the potential of these derivatives for therapeutic applications (A. Hossan et al., 2012).

Future Directions

Future research could focus on further elucidating the biological activity of this compound and its derivatives. Given the inhibitory effects of similar compounds on the BRD4 enzyme , this compound could potentially be explored for therapeutic applications.

properties

IUPAC Name

2-(9-chloro-6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O3S2/c1-24-15-8-7-12(20)9-14(15)18-16(29(24,26)27)10-21-19(23-18)28-11-17(25)22-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWHCCYHIAIPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-cyclohexylacetamide

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